molecular formula C19H22O4 B10986740 11-Methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-6-one

11-Methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-6-one

Cat. No.: B10986740
M. Wt: 314.4 g/mol
InChI Key: ISVJBPVLDBOBAV-UHFFFAOYSA-N
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Description

11-Methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-6-one is a complex organic compound belonging to the class of coumarins and chromenes. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 11-Methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-6-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its role in biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-6-one

InChI

InChI=1S/C19H22O4/c1-19(2)9-8-13-14(23-19)10-15(21-3)16-11-6-4-5-7-12(11)18(20)22-17(13)16/h10H,4-9H2,1-3H3

InChI Key

ISVJBPVLDBOBAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C3C(=C(C=C2O1)OC)C4=C(CCCC4)C(=O)O3)C

Origin of Product

United States

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